molecular formula C13H16N2O2 B4984943 N-allyl-N'-(1-phenylethyl)ethanediamide

N-allyl-N'-(1-phenylethyl)ethanediamide

Cat. No. B4984943
M. Wt: 232.28 g/mol
InChI Key: GWJRRQPDJPBJLY-UHFFFAOYSA-N
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Description

N-allyl-N'-(1-phenylethyl)ethanediamide, also known as APEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APEA belongs to the class of N-acyl amino acid derivatives and is structurally similar to endogenous compounds such as anandamide and N-arachidonoyl dopamine.

Scientific Research Applications

N-allyl-N'-(1-phenylethyl)ethanediamide has been studied extensively for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neuroprotection. N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to exhibit analgesic effects in animal models of neuropathic pain and inflammatory pain. N-allyl-N'-(1-phenylethyl)ethanediamide has also demonstrated anti-proliferative effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-allyl-N'-(1-phenylethyl)ethanediamide has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide is not fully understood. However, it is believed that N-allyl-N'-(1-phenylethyl)ethanediamide exerts its effects through the activation of the endocannabinoid system, specifically the CB1 receptor. N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to bind to the CB1 receptor with high affinity and activate downstream signaling pathways. N-allyl-N'-(1-phenylethyl)ethanediamide has also been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids such as anandamide.
Biochemical and Physiological Effects:
N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the brain and other tissues. N-allyl-N'-(1-phenylethyl)ethanediamide has also been shown to increase levels of dopamine and serotonin in the brain. Additionally, N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-allyl-N'-(1-phenylethyl)ethanediamide has several advantages for use in lab experiments. N-allyl-N'-(1-phenylethyl)ethanediamide is relatively easy to synthesize and is stable under standard laboratory conditions. N-allyl-N'-(1-phenylethyl)ethanediamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of N-allyl-N'-(1-phenylethyl)ethanediamide in lab experiments. N-allyl-N'-(1-phenylethyl)ethanediamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-allyl-N'-(1-phenylethyl)ethanediamide. One area of interest is the potential use of N-allyl-N'-(1-phenylethyl)ethanediamide in the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective properties of N-allyl-N'-(1-phenylethyl)ethanediamide and its potential use in the treatment of Alzheimer's and Parkinson's. Another area of interest is the potential use of N-allyl-N'-(1-phenylethyl)ethanediamide in the treatment of cancer. Additional studies are needed to investigate the anti-proliferative effects of N-allyl-N'-(1-phenylethyl)ethanediamide and its potential use as a cancer therapeutic. Finally, further studies are needed to elucidate the exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide and its downstream signaling pathways.

Synthesis Methods

N-allyl-N'-(1-phenylethyl)ethanediamide can be synthesized using a multi-step process involving the reaction of N-allylglycine with 1-phenylethylamine and subsequent acylation with acetic anhydride. The final product is obtained through recrystallization from ethanol. N-allyl-N'-(1-phenylethyl)ethanediamide can also be synthesized through a one-pot reaction using allyl bromide, 1-phenylethylamine, and ethylenediamine in the presence of potassium carbonate.

properties

IUPAC Name

N'-(1-phenylethyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJRRQPDJPBJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-allyl-N~2~-(1-phenylethyl)ethanediamide

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